REACTION_SMILES
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[Cl:19][C:20](=[O:21])[Cl:22].[Cl:1][c:2]1[cH:3][c:4]([F:18])[c:5](-[n:8]2[nH:9][c:10]3[c:15]([c:16]2=[O:17])[CH2:14][CH2:13][CH2:12][CH2:11]3)[cH:6][cH:7]1>>[Cl:1][c:2]1[cH:3][c:4]([F:18])[c:5](-[n:8]2[n:9][c:10]3[c:15]([c:16]2[Cl:19])[CH2:14][CH2:13][CH2:12][CH2:11]3)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1c2c([nH]n1-c1ccc(Cl)cc1F)CCCC2
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Name
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Type
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product
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Smiles
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Fc1cc(Cl)ccc1-n1nc2c(c1Cl)CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |